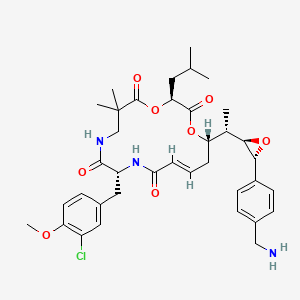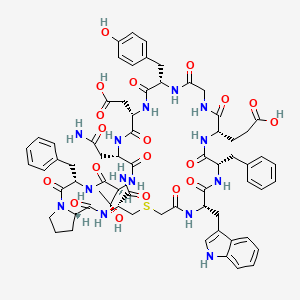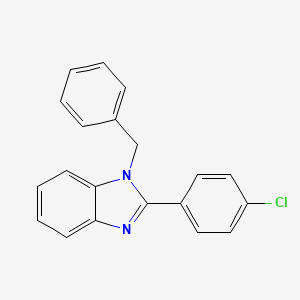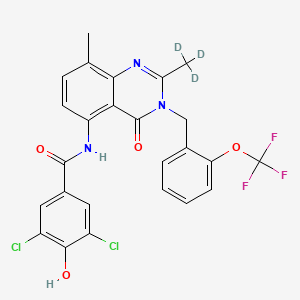
Cryptophycin analog 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryptophycin analog 1 is a synthetic derivative of cryptophycin, a class of cytotoxic sixteen-membered macrocyclic depsipeptides. This compound was first isolated from cyanobacteria of the genus Nostoc in 1990. This compound exhibits potent antiproliferative activity against drug-resistant cancer cells, making it a promising candidate for chemotherapy .
Preparation Methods
Cryptophycin analog 1 can be synthesized through various synthetic routes. One common method involves the total synthesis of the compound from commercially available starting materials. The synthesis typically involves multiple steps, including the formation of key intermediates and the final macrocyclization step. The reaction conditions often require the use of protecting groups, coupling reagents, and catalysts to achieve high yields and purity .
This may include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Cryptophycin analog 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to introduce different substituents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Cryptophycin analog 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Cryptophycin analog 1 exerts its effects by inhibiting microtubule formation. It binds to tubulin, a protein that is essential for microtubule assembly, and prevents the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
The molecular targets of this compound include the vinca domain of tubulin, where it binds and induces conformational changes that inhibit microtubule polymerization. This mechanism of action is similar to that of vinca alkaloids, another class of microtubule inhibitors .
Comparison with Similar Compounds
Cryptophycin analog 1 is unique among similar compounds due to its potent cytotoxicity and ability to overcome drug resistance in cancer cells. Some similar compounds include:
Cryptophycin-52: A synthetic analog of cryptophycin-1 that has been investigated in clinical trials for its anticancer properties.
Dolastatin 10: A marine natural product with potent cytotoxicity that is used as a payload in antibody-drug conjugates for targeted cancer therapy.
Maytansine: Another microtubule inhibitor that is used in antibody-drug conjugates for cancer treatment.
This compound stands out due to its high potency and ability to target drug-resistant cancer cells, making it a valuable compound for further research and development in cancer therapy .
Properties
Molecular Formula |
C37H48ClN3O8 |
|---|---|
Molecular Weight |
698.2 g/mol |
IUPAC Name |
(3S,10R,13E,16S)-16-[(1S)-1-[(2R,3R)-3-[4-(aminomethyl)phenyl]oxiran-2-yl]ethyl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C37H48ClN3O8/c1-21(2)16-30-35(44)47-28(22(3)32-33(49-32)25-13-10-23(19-39)11-14-25)8-7-9-31(42)41-27(18-24-12-15-29(46-6)26(38)17-24)34(43)40-20-37(4,5)36(45)48-30/h7,9-15,17,21-22,27-28,30,32-33H,8,16,18-20,39H2,1-6H3,(H,40,43)(H,41,42)/b9-7+/t22-,27+,28-,30-,32+,33+/m0/s1 |
InChI Key |
VGYCIPORVJQZDT-YXCXXXRFSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=C(C=C4)CN |
Canonical SMILES |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=C(C=C4)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)

![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)

![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)






